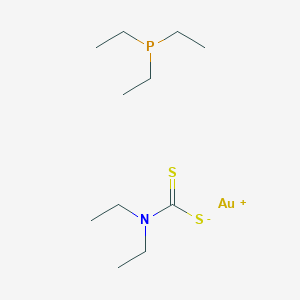
3-Chloro-5-vinyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-vinyl-benzoic acid is an organic compound with the molecular formula C9H7ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a vinyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-vinyl-benzoic acid typically involves the chlorination of 5-vinyl-benzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield products with reduced functional groups.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as alkanes or alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-vinyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Chloro-5-vinyl-benzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group and chlorine atom can influence the compound’s reactivity and binding affinity, making it a versatile molecule for various studies.
類似化合物との比較
3-Chloro-benzoic acid: Lacks the vinyl group, making it less reactive in certain reactions.
5-Vinyl-benzoic acid: Lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Bromo-5-vinyl-benzoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 3-Chloro-5-vinyl-benzoic acid is unique due to the presence of both chlorine and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
3-chloro-5-ethenylbenzoic acid |
InChI |
InChI=1S/C9H7ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H,11,12) |
InChIキー |
KKWGYIULKMJSCY-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=CC(=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















